2-Hydroxypropyl carbazate

Description

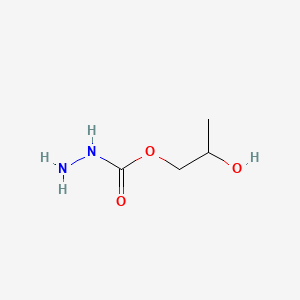

Structure

2D Structure

3D Structure

Properties

CAS No. |

66470-91-5 |

|---|---|

Molecular Formula |

C4H10N2O3 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

2-hydroxypropyl N-aminocarbamate |

InChI |

InChI=1S/C4H10N2O3/c1-3(7)2-9-4(8)6-5/h3,7H,2,5H2,1H3,(H,6,8) |

InChI Key |

WBFZHJXKTITYLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)NN)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-Hydroxypropyl Carbazate (B1233558)

The construction of the 2-hydroxypropyl carbazate backbone can be envisioned through several synthetic strategies, primarily focusing on the formation of the carbazate functional group from suitable precursors.

Direct Esterification Routes

A plausible and direct approach to this compound involves the nucleophilic addition of hydrazine (B178648) to a propylene-derived electrophile. One such strategy is the reaction of propylene (B89431) oxide with a hydrazine derivative. In this scenario, the nitrogen atom of hydrazine would act as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This reaction is analogous to the known ring-opening of epoxides by various nucleophiles. libretexts.org

Another potential direct route could involve the reaction of propylene carbonate with hydrazine hydrate. The reaction of cyclic carbonates with amines is a known method for the synthesis of urethanes. google.com Similarly, the nucleophilic attack of hydrazine on the carbonyl carbon of propylene carbonate would lead to the formation of this compound. This method is akin to the synthesis of carbohydrazide (B1668358) from dialkyl carbonates and hydrazine hydrate, which proceeds via a nucleophilic attack of hydrazine on the electron-deficient carbonyl carbon. chemicalbook.com

A summary of these potential direct esterification routes is presented in the table below.

| Starting Material | Reagent | Potential Product | Reaction Type |

| Propylene Oxide | Hydrazine | This compound | Epoxide Ring-Opening |

| Propylene Carbonate | Hydrazine Hydrate | This compound | Nucleophilic Acyl Substitution |

Alternative Synthetic Pathways

Beyond direct esterification, alternative pathways can be proposed. For instance, a multi-step synthesis could commence with the protection of one of the amino groups of hydrazine, followed by reaction with a suitable propylene-containing electrophile. Subsequent deprotection would yield the desired product. This approach would offer greater control over the reaction and potentially minimize side products.

Another alternative could involve the use of a protected form of hydrazine, such as a hydrazone, which could be reacted with propylene oxide or propylene carbonate. wikipedia.org The subsequent hydrolysis of the hydrazone would then yield this compound. The formation of hydrazones from hydrazine and a carbonyl compound is a well-established reaction. libretexts.org

Stereoselective Synthesis and Chiral Resolution Techniques

This compound possesses a chiral center at the second carbon of the propyl chain. Consequently, the synthesis of enantiomerically pure forms of this compound is of significant interest.

Stereoselective synthesis could potentially be achieved by using a chiral catalyst in the reaction of propylene oxide with hydrazine. Asymmetric ring-opening of epoxides is a well-developed field, and a suitable chiral catalyst could favor the formation of one enantiomer over the other.

Alternatively, if a racemic mixture of this compound is synthesized, chiral resolution techniques can be employed to separate the enantiomers. Common methods for the resolution of chiral alcohols include:

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Enzymatic Kinetic Resolution: Lipases and other enzymes can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers. encyclopedia.pubmdpi.com This method is often highly enantioselective. encyclopedia.pubacs.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate the enantiomers of this compound. nih.gov

The following table compares these chiral resolution techniques:

| Technique | Principle | Advantages | Disadvantages |

| Crystallization of Diastereomeric Salts | Formation and separation of diastereomers | Scalable, well-established | Trial-and-error process, may require specific resolving agents |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction | High enantioselectivity, mild reaction conditions | Maximum 50% yield for one enantiomer, enzyme cost and stability |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | High purity, applicable to small quantities | Expensive stationary phases, limited scalability |

Mechanistic Investigations of Formation Reactions

The proposed synthetic routes for this compound likely proceed through distinct reaction mechanisms.

In the case of the reaction between propylene oxide and hydrazine, the mechanism is expected to be a nucleophilic ring-opening of the epoxide. The reaction can be catalyzed by either acid or base. libretexts.org Under basic or neutral conditions, the hydrazine, acting as a nucleophile, will attack the less sterically hindered carbon of the epoxide in an SN2-type reaction. libretexts.org Quantum mechanical studies on the reduction of epoxides with hydrazine suggest that the ring-opening is initiated by a hydrogen transfer from hydrazine. utexas.edunih.govaip.org

The reaction of propylene carbonate with hydrazine would likely proceed through a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine would attack the electrophilic carbonyl carbon of the carbonate, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and cleavage of the carbonate ring would yield the final product. The proposed mechanism for CO2 capture by hydrazine involves the initial formation of a zwitterionic intermediate, which could be a relevant consideration in this reaction as well. researchgate.net

Further mechanistic studies, potentially employing computational methods and kinetic analysis, would be necessary to fully elucidate the reaction pathways and intermediates involved in the synthesis of this compound.

Reactivity Profiles and Mechanistic Studies

Reactions Involving the Carbazate (B1233558) Moiety

The carbazate moiety, with its nucleophilic terminal nitrogen and acyl group, is the primary site for many of the characteristic reactions of 2-Hydroxypropyl carbazate.

Nucleophilic Acyl Substitution Reactions

The terminal amino group (-NH₂) of the carbazate function is nucleophilic and can react with various acylating agents. This reaction is a type of nucleophilic acyl substitution, where the nucleophilic nitrogen attacks the electrophilic carbonyl carbon of an acylating agent, leading to the formation of a more substituted hydrazine (B178648) derivative. masterorganicchemistry.comlibretexts.org Acyl chlorides are particularly effective reagents for this transformation due to their high reactivity. studymind.co.ukchemistrysteps.com

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the carbazate on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the acylated carbazate. openstax.orgkhanacademy.org Such reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. uomustansiriyah.edu.iq

| Acylating Agent | Product Type | General Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N'-acetyl-2-hydroxypropyl carbazate | Inert solvent, presence of a base (e.g., pyridine, triethylamine) |

| Benzoyl Chloride | N'-benzoyl-2-hydroxypropyl carbazate | Inert solvent, presence of a base (e.g., pyridine, triethylamine) |

| Acetic Anhydride | N'-acetyl-2-hydroxypropyl carbazate | Can be performed with or without a catalyst, sometimes requires heating |

Hydrazone and Schiff Base Formation with Aldehydes and Ketones

Similar to other hydrazine derivatives, this compound readily reacts with aldehydes and ketones to form hydrazones, which are a class of compounds containing a carbon-nitrogen double bond (C=N-NH). wikipedia.org This condensation reaction is a cornerstone of hydrazine chemistry and proceeds via nucleophilic addition of the terminal amino group to the carbonyl carbon. nih.govlibretexts.org

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. researchgate.net The resulting intermediate then undergoes dehydration to yield the stable hydrazone product. The formation of these derivatives is often used for the characterization and analysis of aldehydes and ketones. wikipedia.org

| Carbonyl Compound | Product Name | Reaction Environment |

|---|---|---|

| Benzaldehyde | 2-Hydroxypropyl N'-(phenylmethylene)carbazate | Acidic catalysis (e.g., acetic acid) in a suitable solvent (e.g., ethanol) |

| Acetone | 2-Hydroxypropyl N'-(propan-2-ylidene)carbazate | Acidic catalysis in a suitable solvent |

| Cyclohexanone | 2-Hydroxypropyl N'-(cyclohexylidene)carbazate | Acidic catalysis in a suitable solvent |

Cyclization Reactions Leading to Heterocyclic Systems

The carbazate structure serves as a valuable building block in heterocyclic synthesis, providing a nitrogen-nitrogen bond essential for the formation of various five-membered aromatic rings. These cyclization reactions are of significant interest in medicinal and materials chemistry. researchgate.net

1,3,4-Oxadiazoles: this compound can be a precursor for 2,5-disubstituted 1,3,4-oxadiazoles. This typically involves an initial acylation at the terminal nitrogen, followed by cyclodehydration of the resulting N,N'-diacylhydrazine derivative. jchemrev.com Various condensing agents, such as phosphorus oxychloride or polyphosphoric acid, can be employed to facilitate the ring closure.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) rings can be achieved from carbazate derivatives. rsc.orgnih.gov For instance, reaction with nitriles under basic conditions can lead to the formation of 1,3,5-trisubstituted 1,2,4-triazoles. rsc.org Another pathway involves the reaction with imidates or thioimidates.

Pyrazoles: Pyrazoles are commonly synthesized through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com The carbazate can first be hydrolyzed to release the hydrazine, which then undergoes the classical Knorr pyrazole (B372694) synthesis. researchgate.net Alternatively, direct reaction pathways under specific conditions may be possible.

| Target Heterocycle | Typical Co-reactant | Key Reaction Type |

|---|---|---|

| 1,3,4-Oxadiazole | Carboxylic acid / Acyl chloride (followed by cyclizing agent) | Acylation and Cyclodehydration |

| 1,2,4-Triazole | Nitrile / Imidate | Annulation / Condensation-Cyclization |

| Pyrazole | 1,3-Diketone / α,β-Unsaturated ketone | Condensation-Cyclization |

Transformations at the Hydroxyl Group

The secondary hydroxyl group on the propyl chain provides another reactive site, allowing for modifications of this part of the molecule.

Esterification and Etherification Reactions

Esterification: The secondary hydroxyl group of this compound can undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a base. The chemoselectivity of this reaction versus acylation at the carbazate nitrogen can be controlled by the choice of reagents and reaction conditions.

Etherification: Etherification of the hydroxyl group can be achieved using various methods, such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Other methods may involve reaction with ethylenically unsaturated compounds under specific catalytic conditions. google.comrsc.org

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol functional group in this compound is susceptible to oxidation. Depending on the oxidizing agent used, it can be converted to the corresponding ketone, (2-oxopropyl) carbazate. Common oxidizing agents for secondary alcohols include chromium-based reagents or milder, more selective methods like Swern or Dess-Martin oxidation.

Reduction: The carbazate moiety contains an ester-like linkage which is generally stable to mild reducing agents. However, under forcing conditions with strong reducing agents like lithium aluminum hydride, the carbonyl group of the carbazate could potentially be reduced. More commonly, the reactivity of the hydrazine portion is exploited in reductive processes. For instance, derivatives like hydrazones can be reduced to alkanes via the Wolff-Kishner reduction. libretexts.org Furthermore, the carbazate functionality itself can act as a source of diimide for the reduction of certain unsaturated compounds. acs.org

Rearrangement Reactions and Fragmentations

Specific studies detailing the rearrangement and fragmentation patterns of this compound are scarce. However, based on its chemical structure, hypothetical pathways can be proposed, primarily in the context of mass spectrometry analysis. The molecule contains a carbazate functional group and a secondary alcohol, both of which can influence its fragmentation.

Under mass spectrometry conditions, the molecular ion of this compound would likely undergo cleavage at several key positions. Common fragmentation patterns for alcohols include the loss of a water molecule or cleavage of the carbon-carbon bond adjacent to the hydroxyl group. The carbazate moiety itself can fragment through various pathways, including the cleavage of the N-N bond or the bonds surrounding the carbonyl group.

Hypothetical Fragmentation Pathways:

| Initial Fragment | Subsequent Loss | Resulting Fragment Ion |

| [M]+• | H₂O | [C₄H₈N₂O₂]+• |

| [M]+• | •CH₃ | [C₃H₇N₂O₃]+ |

| [M]+• | •CH(OH)CH₃ | [CH₂OC(O)NHNH₂]+ |

| [M]+• | •NHNH₂ | [C₄H₇O₃]+ |

This table represents predicted fragmentation patterns and is not based on published experimental data for this compound.

Without experimental data, these proposed fragmentation and rearrangement pathways remain speculative.

Role as a Reagent in Organic Synthesis

The hydrazine functional group is known to react with carbonyl compounds to form hydrazones, which can be intermediates in reactions like the Wolff-Kishner reduction. More significantly, the hydrazine moiety can participate in cyclization reactions with dicarbonyl compounds or other suitable electrophiles to form a variety of heterocyclic rings, such as pyrazoles, pyridazines, and triazoles. The 2-hydroxypropyl substituent would be incorporated into the final structure, potentially influencing its solubility, reactivity, and biological activity.

The hydroxyl group offers another site for chemical modification. It can undergo esterification, etherification, or be used as a handle for attachment to a solid support or another molecule.

Potential Synthetic Applications:

| Reaction Type | Reactant | Potential Product Class |

| Cyclocondensation | 1,3-Diketones | Substituted Pyrazoles |

| Cyclocondensation | 1,4-Diketones | Substituted Pyridazines |

| Condensation | Aldehydes/Ketones | Hydrazones |

| Acylation | Acyl Chlorides/Anhydrides | N-Acylcarbazates |

| Esterification | Carboxylic Acids/Derivatives | Esters |

This table outlines potential, but not experimentally verified, synthetic uses of this compound.

Derivatives and Analogues of 2 Hydroxypropyl Carbazate

Synthesis of Substituted 2-Hydroxypropyl carbazate (B1233558) Derivatives

The primary route for synthesizing derivatives of 2-Hydroxypropyl carbazate involves the reaction of its terminal hydrazine (B178648) nitrogen (-NH₂) with various electrophiles, most commonly carbonyl compounds. The nucleophilic nature of this nitrogen atom allows for the formation of a diverse range of substituted products, primarily hydrazones.

The condensation reaction between this compound and an aldehyde or a ketone is a common and efficient method for producing N-substituted derivatives. This reaction, typically catalyzed by a small amount of acid, results in the formation of a hydrazone, which contains a carbon-nitrogen double bond (C=N). This transformation converts the carbazate into a new scaffold where the properties can be tuned by the choice of the reacting aldehyde or ketone.

The general reaction scheme is as follows: this compound + Aldehyde/Ketone → this compound-derived Hydrazone + Water

This reaction is versatile, allowing for the introduction of a wide variety of substituents (R¹ and R²) into the molecule. These substituents can range from simple alkyl and aryl groups to more complex heterocyclic moieties, significantly altering the chemical and physical properties of the parent molecule.

Below is a table illustrating potential derivatives synthesized from this compound and various carbonyl compounds.

| Carbonyl Reactant | R¹ | R² | Derivative Name |

| Benzaldehyde | Phenyl | H | 2-Hydroxypropyl N'-(phenylmethylidene)carbazate |

| Acetone | Methyl | Methyl | 2-Hydroxypropyl N'-(propan-2-ylidene)carbazate |

| Cyclohexanone | \multicolumn{2}{c | }{-(CH₂)₅-} | 2-Hydroxypropyl N'-(cyclohexylidene)carbazate |

| 2-Pyridinecarboxaldehyde | 2-Pyridyl | H | 2-Hydroxypropyl N'-(pyridin-2-ylmethylidene)carbazate |

This interactive table showcases a selection of possible derivatives based on established hydrazone synthesis methodologies.

Incorporation of the this compound Moiety into Complex Molecular Architectures

The this compound scaffold serves as a valuable building block in the synthesis of larger, more complex molecules, including bioactive compounds and heterocyclic systems.

A notable example of the incorporation of the this compound structural motif is found in the pharmaceutical agent Cadralazine. nih.govresearchgate.net Cadralazine is an antihypertensive drug that acts as a vasodilator. nih.gov

The chemical structure of Cadralazine is ethyl N-[[6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-yl]amino]carbamate. nih.gov Analysis of its structure reveals two key components derived from or related to this compound:

The N-(2-hydroxypropyl) group: This is a core feature of the molecule, attached to an ethylamino group on the pyridazine (B1198779) ring.

A carbazate-like core: The molecule contains a hydrazinecarboxylic acid ethyl ester group (an ethyl carbazate moiety) linked to the pyridazine ring.

While the exact multi-step synthesis may not involve the direct one-pot reaction of this compound with the pyridazine core, the final structure contains the essential components of this carbazate. The synthesis of such complex molecules typically involves building the molecule in stages, where a precursor containing the N-ethyl(2-hydroxypropyl)amine group is coupled with a pyridazine intermediate that is later functionalized with the ethyl carbazate side chain, or a similar convergent synthesis strategy.

| Compound | Molecular Formula | Key Structural Features |

| This compound | C₄H₁₀N₂O₃ | 2-hydroxypropyl group, carbazate core |

| Cadralazine | C₁₂H₂₁N₅O₃ | N-ethyl(2-hydroxypropyl)amino group, pyridazine ring, ethyl carbazate moiety |

This interactive table compares the basic structure of this compound with the more complex architecture of Cadralazine.

The carbazate functional group and its hydrazone derivatives are well-established precursors for the synthesis of various nitrogen-containing heterocycles. organic-chemistry.org This makes this compound a useful starting material for creating more complex cyclic structures. The general synthetic strategy involves two main steps:

Formation of an Intermediate: this compound is first reacted with a suitable reagent to form a reactive intermediate. As discussed in section 4.1, forming a hydrazone by reacting with a carbonyl compound is a common first step. Other intermediates can be formed by reacting the carbazate with compounds like β-ketoesters or α,β-unsaturated ketones.

Cyclization: The intermediate then undergoes an intramolecular or intermolecular cyclization reaction to form the heterocyclic ring. The type of heterocycle formed depends on the structure of the intermediate and the reaction conditions used.

For example, hydrazone derivatives of this compound can be used to synthesize five-membered heterocycles like pyrazoles. Reaction of a this compound-derived hydrazone with a reagent that provides two adjacent carbon atoms can lead to the formation of a pyrazole (B372694) ring, a common scaffold in medicinal chemistry. Similarly, reaction with α-haloketones or related compounds can lead to the formation of other heterocyclic systems. Carbazates have also been utilized in the solid-phase synthesis of hybrid 2,5-diketopiperazines, demonstrating their versatility in building complex heterocyclic scaffolds. nih.gov

Isomeric Forms and Configurational Stability

The chemical structure of this compound contains a chiral center, which gives rise to stereoisomerism.

The source of chirality is the second carbon atom of the propyl chain (C2), which is bonded to four different groups: a hydrogen atom (-H), a methyl group (-CH₃), a hydroxyl group (-OH), and a carbazoyloxymethyl group (-CH₂O(CO)NHNH₂). Due to this chiral center, this compound can exist as a pair of enantiomers:

(R)-2-Hydroxypropyl carbazate

(S)-2-Hydroxypropyl carbazate

These two molecules are non-superimposable mirror images of each other. A mixture containing equal amounts of the (R) and (S) enantiomers is known as a racemic mixture or racemate, and it is optically inactive.

The use of this chiral moiety in bioactive compounds is exemplified by Cadralazine. The official chemical name for this drug often includes the designation "(2RS)", as in "Ethyl 3-(6-(ethyl((2RS)-2-hydroxypropyl)amino)pyridazin-3-yl)carbazate", indicating that the compound is used as a racemic mixture with respect to the 2-hydroxypropyl side chain. nih.gov This implies that for its therapeutic application as an antihypertensive, either both enantiomers are active, one is active and the other is inert but not harmful, or the separation of the enantiomers is not performed for economic or synthetic reasons.

The configurational stability of the chiral center is generally high under normal storage and physiological conditions. The C-O and C-C bonds that define the stereocenter are covalent and not easily broken. Racemization, the conversion of one enantiomer into an equal mixture of both, would require a chemical reaction that proceeds through an intermediate in which the chiral center is lost, for example, by becoming planar. wikipedia.org For an alcohol like this, such a process is not facile and typically requires specific, often harsh, chemical conditions (e.g., oxidation to a ketone followed by reduction), which are not encountered during its typical use. Therefore, the (R) and (S) configurations are considered stable.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons within a molecule. For 2-Hydroxypropyl carbazate (B1233558), the ¹H NMR spectrum is expected to show signals corresponding to each unique proton. The chemical shift (δ) of these signals is influenced by the electron density around the proton.

Expected ¹H NMR Data for 2-Hydroxypropyl carbazate:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | Variable (broad singlet) | s (broad) | - |

| NH₂ | Variable (broad singlet) | s (broad) | - |

| NH | Variable (broad singlet) | s (broad) | - |

| CH | ~3.8 - 4.2 | m | ~6-7 |

| CH₂ | ~3.2 - 3.6 | m | ~6-7 |

| CH₃ | ~1.1 - 1.3 | d | ~6-7 |

The protons of the hydroxyl (OH) and amine (NH, NH₂) groups are expected to appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding.

The methine (CH) proton, being attached to a carbon bearing an oxygen atom, would be deshielded and appear at a lower field.

The methylene (B1212753) (CH₂) protons adjacent to the carbazate moiety are also expected to be in a distinct chemical environment.

The methyl (CH₃) protons would likely appear as a doublet due to coupling with the adjacent methine proton.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. mdpi.com In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for the determination of the number of different carbon environments. chemguide.co.uk The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., sp³, sp², carbonyl). udel.edu

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O | ~155 - 165 |

| CH | ~65 - 75 |

| CH₂ | ~50 - 60 |

| CH₃ | ~15 - 25 |

The carbonyl carbon (C=O) of the carbazate group is expected to have the largest chemical shift, appearing significantly downfield. chemguide.co.uk

The carbon of the methine group (CH), bonded to the hydroxyl group, will also be deshielded.

The methylene (CH₂) and methyl (CH₃) carbons will appear at higher fields (lower ppm values). udel.edu

2D NMR (COSY, HSQC, HMBC) for Connectivity and Through-Space Interactions

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei. libretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the CH and CH₃ protons, as well as between the CH and CH₂ protons, confirming their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. libretexts.org An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signal of the CH group to the ¹³C signal of the CH carbon, the ¹H signals of the CH₂ group to the ¹³C signal of the CH₂ carbon, and the ¹H signal of the CH₃ group to the ¹³C signal of the CH₃ carbon. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (amine) | Stretching | 3100 - 3500 | Medium, Broad |

| C-H (alkane) | Stretching | 2850 - 3000 | Medium to Strong |

| C=O (carbazate) | Stretching | 1680 - 1720 | Strong |

| C-O (alcohol) | Stretching | 1050 - 1150 | Strong |

| N-H (amine) | Bending | 1550 - 1650 | Medium |

The IR spectrum of this compound is expected to be characterized by a broad and strong absorption band in the high-frequency region (around 3200-3600 cm⁻¹) due to the O-H stretching of the alcohol group, likely overlapping with the N-H stretching vibrations of the carbazate moiety. researchgate.net A very strong and sharp peak is anticipated in the region of 1680-1720 cm⁻¹ corresponding to the carbonyl (C=O) group of the carbazate. masterorganicchemistry.com The presence of C-H and C-O stretching bands would further confirm the aliphatic alcohol structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. springernature.com

Expected Mass Spectrometry Data for this compound:

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 135.0764 | Molecular ion peak (protonated) |

| [M+Na]⁺ | 157.0583 | Sodium adduct |

| [M-H]⁻ | 133.0619 | Deprotonated molecular ion |

The mass spectrum would be expected to show a molecular ion peak (or a protonated molecular ion peak, [M+H]⁺, in techniques like electrospray ionization) corresponding to the molecular weight of this compound. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group or cleavage adjacent to the carbonyl group, providing further evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. rsc.org This technique is particularly useful for compounds containing chromophores, such as conjugated systems or carbonyl groups.

Expected UV-Vis Absorption Data for this compound:

| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) |

| C=O (carbazate) | n → π* | ~210 - 230 |

For this compound, the primary chromophore is the carbonyl group of the carbazate moiety. This group is expected to exhibit an n → π* electronic transition, resulting in an absorption maximum (λₘₐₓ) in the ultraviolet region, typically around 210-230 nm. researchgate.net The exact position and intensity of this peak can be influenced by the solvent used for the analysis.

Crystallographic Investigations and Solid State Structure Analysis

Single Crystal X-ray Diffraction for Absolute and Relative Configuration Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique would allow for the unambiguous determination of the relative configuration of the stereocenter at the C2 position of the propyl chain in 2-Hydroxypropyl carbazate (B1233558). Furthermore, for a chiral crystal, specialized techniques such as anomalous dispersion measurements could be employed to establish the absolute configuration of the molecule. This would definitively assign the R or S configuration to the chiral center.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Once the crystal structure is determined, a detailed analysis of the intermolecular interactions can be performed. For 2-Hydroxypropyl carbazate, which possesses multiple hydrogen bond donors (-OH, -NH, -NH2) and acceptors (C=O, -OH), the formation of an extensive hydrogen-bonding network is highly probable. The analysis would involve identifying and geometrically characterizing these hydrogen bonds (e.g., N-H···O, O-H···O, N-H···N). Understanding this network is crucial as it governs the physical properties of the compound, such as its melting point and solubility.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been successfully applied to predict a wide range of molecular properties, including optimized geometries, electronic structures, vibrational frequencies, and reactivity indices. The B3LYP functional combined with a 6-31G(d,p) basis set is a common level of theory for such calculations, offering a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Hydroxypropyl carbazate (B1233558), this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis further explores the different spatial arrangements of the molecule, known as conformers, that can be interconverted by rotation about single bonds. The carbamate (B1207046) group itself can exist in syn and anti conformations, with the anti rotamer generally being more stable due to steric and electrostatic reasons. faccts.de However, the energy difference can be small, leading to the coexistence of both isomers. faccts.de The presence of the flexible 2-hydroxypropyl group introduces additional rotational freedom, leading to a more complex conformational landscape. Computational studies on carbamate monomers have indicated that, compared to peptides, carbamates are more rigid, which is attributed to the extended delocalization of π-electrons across the backbone.

While specific optimized geometry data for 2-Hydroxypropyl carbazate is not published, the following table presents calculated bond lengths and angles for methyl carbazate, a simpler analog, obtained at the B3LYP/cc-pVTZ and MP2/cc-pVTZ levels of theory, which are expected to be comparable. rsc.org

| Parameter | Bond/Angle | Calculated Value (B3LYP/cc-pVTZ) | Calculated Value (MP2/cc-pVTZ) |

| Bond Length | N-N | 1.4115 Å | 1.4115 Å |

| C-N | 1.3453 Å | 1.3453 Å | |

| Bond Angle | C-N-N | Not Reported | Not Reported |

This table is based on data for methyl carbazate and serves as an illustrative example.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule dictates its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). google.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests a more reactive molecule. nih.gov

For this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) nitrogen atoms due to the presence of lone pair electrons, making this region the primary site for nucleophilic attack. The LUMO is likely to be distributed over the carbonyl group (C=O), which is the most electrophilic part of the molecule.

The following table presents a hypothetical FMO analysis for this compound, with energy values typical for similar small organic molecules.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap (ΔE) | 8.0 |

This table contains hypothetical data for illustrative purposes.

Vibrational Frequency Simulations and Spectral Predictions

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out after a successful geometry optimization to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). faccts.de The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms. Comparing the predicted spectrum with an experimentally obtained spectrum can help to validate the computational model and aid in the interpretation of the experimental data.

For this compound, key vibrational modes would include the N-H stretching frequencies of the hydrazine group, the C=O stretching of the carbonyl group, and various C-H, C-N, C-O, and O-H stretching and bending vibrations. DFT calculations have been shown to be reliable in predicting vibrational frequencies. researchgate.net

The following table lists some of the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Hydrazine (-NHNH₂) | 3200-3400 |

| O-H Stretch | Hydroxyl (-OH) | 3200-3600 |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850-3000 |

| C=O Stretch | Carbonyl (-C=O) | 1680-1750 |

| N-H Bend | Hydrazine (-NH₂) | 1590-1650 |

| C-N Stretch | Carbamate | 1250-1350 |

| C-O Stretch | Ester/Alcohol | 1000-1300 |

This table presents expected frequency ranges based on typical functional group vibrations.

Reactivity Indices and Electrostatic Potential Maps

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. chemspider.com In an ESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov

For this compound, the ESP map would be expected to show a negative potential around the carbonyl oxygen and the hydroxyl oxygen, indicating these as sites for electrophilic interaction. The hydrogen atoms of the NH₂ and OH groups would exhibit a positive potential, making them susceptible to interaction with nucleophiles.

| Reactivity Index | Formula | Significance |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (σ) | 1/η | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ²/2η | Global electrophilic nature of the molecule |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. princeton.edu By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and dynamic behavior of a molecule in different environments, such as in a vacuum or in a solvent.

Reaction Mechanism Elucidation through Computational Pathways

A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on elucidating the reaction mechanisms of this compound. While computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for investigating reaction pathways, transition states, and energetic profiles of chemical reactions, such detailed theoretical modeling has not been specifically applied to this compound according to available research.

The elucidation of reaction mechanisms through computational pathways typically involves mapping the potential energy surface of a reaction. This process identifies the most energetically favorable routes from reactants to products, detailing the structures of intermediates and the transition states that connect them. Key data generated from these studies often include activation energies, reaction enthalpies, and the geometric parameters of stationary points on the reaction coordinate.

For analogous compounds such as carbamates and carbonazidates, computational studies have successfully detailed complex reaction cascades and catalytic cycles. researchgate.netnih.govmdpi.com These investigations provide valuable insights into the fundamental reactivity of the carbazate functional group and demonstrate the potential of theoretical modeling to complement experimental findings. nih.govmdpi.com However, without specific computational data for this compound, any discussion of its reaction mechanisms from a theoretical standpoint would be speculative.

The following table outlines the typical data generated in computational studies of reaction mechanisms, which are currently unavailable for this compound:

| Data Type | Description | Relevance to Mechanism Elucidation |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determines the rate-determining step and overall reaction kinetics. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Indicates whether a reaction is exothermic or endothermic. |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work of a reaction. | Determines the spontaneity of a reaction. |

| Transition State Geometry | The specific arrangement of atoms at the point of maximum energy along the reaction coordinate. | Provides insight into the bond-breaking and bond-forming processes. |

| Intermediate Structures | The molecular structures of species formed and consumed during the reaction steps. | Helps to build a step-by-step picture of the reaction pathway. |

Future computational research on this compound would be invaluable in mapping its reactivity, predicting potential reaction products, and understanding the influence of the 2-hydroxypropyl substituent on the carbazate core's chemical behavior. Such studies would provide a molecular-level understanding that is currently absent from the scientific literature.

Exploration in Polymer Chemistry and Advanced Materials Research

Potential as a Monomer or Crosslinking Agent in Polymerization

While not a conventional monomer for common chain-growth polymerization, 2-Hydroxypropyl carbazate (B1233558) holds considerable potential in step-growth polymerization and as a specialized crosslinking agent. wikipedia.org Step-growth polymerization proceeds through reactions between functional groups on monomers. fiveable.melibretexts.orgbritannica.com The utility of 2-Hydroxypropyl carbazate in this context is predicated on the reactivity of its carbazate and hydroxyl groups.

The carbazate group (-NHNHCOOR) and the secondary hydroxyl group (-OH) provide multiple reactive sites. For instance, these groups can react with multifunctional compounds like isocyanates or epoxides to form complex polymer networks. nih.govnih.govuni-hamburg.de The reaction of the N-H bonds in the hydrazine (B178648) portion and the O-H bond of the hydroxyl group with diisocyanates could lead to the formation of polymers with urea, biuret, and urethane (B1682113) linkages, contributing to a crosslinked structure.

As a crosslinking agent, this compound can be introduced into a pre-polymer matrix containing complementary functional groups. The resulting network structure would benefit from the chemical characteristics of the carbazate linker, potentially enhancing the material's thermal and mechanical properties. The density and nature of the crosslinks can be tailored by controlling the stoichiometry of the reactants.

Table 1: Potential Polymerization and Crosslinking Reactions Involving this compound

| Reactant Type | Complementary Functional Group | Resulting Linkage Type | Polymer Architecture |

| Diisocyanate | -NH, -OH | Urethane, Urea, Biuret | Crosslinked Network |

| Diepoxide | -NH, -OH | C-N, C-O (ether) | Crosslinked Network |

| Diacyl Chloride | -NH, -OH | Amide, Ester | Branched or Crosslinked |

| Dicarboxylic Acid | -NH, -OH | Amide, Ester | Branched or Crosslinked |

Modification of Polymer Architectures via Carbazate Functionalization

Post-polymerization modification is a powerful strategy for introducing specific functionalities into existing polymer chains without altering the polymer backbone, thereby creating materials with tailored properties. nih.govutexas.edursc.orgsemanticscholar.org this compound is a prime candidate for such modifications, enabling the introduction of both carbazate and hydroxyl functionalities onto a polymer scaffold.

This process, often termed "grafting to," involves reacting this compound with a pre-formed polymer that contains reactive pendant groups. rsc.org For example, polymers synthesized with pendant acyl chlorides, isocyanates, or epoxides can readily react with the nucleophilic nitrogen atoms or the hydroxyl group of the carbazate molecule.

This functionalization introduces several key features to the polymer:

Reactive Handles: The grafted carbazate group serves as a latent hydrazine, providing a reactive site for further conjugation, particularly with aldehydes and ketones.

Increased Hydrophilicity: The presence of the polar carbazate group and, notably, the hydroxyl group from the 2-hydroxypropyl moiety can significantly increase the hydrophilicity of the host polymer. nih.govclinicalresearchnewsonline.comescholarship.org This is particularly valuable for modifying hydrophobic polymers to improve their solubility and biocompatibility for biomedical applications. nih.govnih.gov

Hydrogen Bonding Sites: The N-H and O-H groups can participate in hydrogen bonding, which can influence the polymer's secondary structure, solubility, and thermal properties.

Table 2: Polymer Architectures Amenable to Functionalization with this compound

| Precursor Polymer Backbone | Reactive Pendant Group | Reaction Type | Resulting Functionalized Polymer |

| Poly(acryloyl chloride) | Acyl Chloride (-COCl) | Nucleophilic Acyl Substitution | Polymer with pendant carbazate (amide/ester linkage) |

| Poly(glycidyl methacrylate) | Epoxide | Ring-opening reaction | Polymer with pendant carbazate (amine/ether linkage) |

| Isocyanate-containing Polyurethane | Isocyanate (-NCO) | Nucleophilic Addition | Polymer with pendant carbazate (urea/urethane linkage) |

Fabrication of Functional Polymeric Materials

The incorporation of this compound into a polymer structure, either as a crosslinker or via side-chain functionalization, leads to the fabrication of functional polymeric materials. The primary source of this functionality is the carbazate group's ability to react with carbonyl compounds (aldehydes and ketones) to form hydrazone linkages. nih.govvectorlabs.comnih.govwikipedia.org

This reaction is highly efficient and can occur under mild, often aqueous, conditions, making it a valuable tool for bioconjugation and material science. nih.govresearchgate.net For instance, a polymer functionalized with this compound can be used to immobilize biomolecules, such as proteins or peptides that have been modified to contain an aldehyde or ketone group. This creates a stable covalent linkage, essential for applications like biosensors or affinity chromatography.

Furthermore, the formation of hydrazone bonds can be used to create self-healing or stimuli-responsive materials. nih.gov The hydrazone linkage is dynamic and can be reversible under certain conditions (e.g., changes in pH), allowing for the design of materials that can repair themselves or change their properties in response to environmental triggers. The hydrophilic 2-hydroxypropyl group would ensure that such materials are compatible with aqueous environments. nih.govescholarship.org

Applications in Controlled Release Systems through Chemical Aspects of Polymer Conjugation

One of the most promising applications of carbazate-functionalized polymers is in the development of controlled release systems, particularly for drug delivery. iipseries.orgnih.govmdpi.commdpi.com This application leverages the pH-sensitive nature of the hydrazone bond that can be formed using the carbazate moiety. bohrium.comnih.govacs.org

The strategy involves creating a polymer-drug conjugate where the drug molecule, containing an aldehyde or ketone group, is attached to the carbazate-functionalized polymer via a hydrazone linker. nih.govrsc.orgmdpi.com

Key chemical aspects of this system include:

pH-Sensitive Cleavage: Hydrazone bonds are relatively stable at neutral physiological pH (around 7.4) but are susceptible to hydrolysis under mildly acidic conditions. bohrium.comrsc.orgmdpi.com This characteristic is highly advantageous for targeted cancer therapy, as the microenvironment of solid tumors and the interior of endosomes/lysosomes within cells are acidic (pH 5.0-6.8). rsc.org A drug-polymer conjugate circulating in the bloodstream remains intact, but upon reaching the acidic tumor site, the hydrazone linker is cleaved, releasing the drug payload precisely where it is needed. This targeted release minimizes systemic toxicity and enhances therapeutic efficacy. nih.gov

Enhanced Solubility and Biocompatibility: The polymer backbone, especially when rendered hydrophilic by the 2-hydroxypropyl groups, can improve the solubility of hydrophobic drugs, a common challenge in pharmaceutical formulation. nih.govnih.gov Hydrophilic polymers like poly(ethylene glycol) (PEG) and poly(N-(2-hydroxypropyl)methacrylamide) (HPMA) are known to improve the pharmacokinetic profiles of conjugated drugs. nih.gov

Tunable Release Kinetics: The rate of hydrazone bond hydrolysis can be tuned by modifying the electronic and steric environment around the carbonyl group of the drug or the hydrazine part of the linker. bohrium.com This allows for precise control over the drug release profile, enabling sustained release over a desired period.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Applications for 2-Hydroxypropyl carbazate (B1233558) Transformations

The exploration of 2-Hydroxypropyl carbazate in catalysis is a burgeoning field with significant potential. While specific catalytic applications for this compound are still in the early stages of investigation, research on related carbazate and carbamate (B1207046) compounds provides a roadmap for future developments.

One promising area is the use of this compound as a precursor in transition metal-catalyzed reactions. Carbamates, in general, are known to undergo a variety of transformations in the presence of metal catalysts. For instance, copper-catalyzed cross-coupling reactions of amines with alkoxycarbonyl radicals generated from carbazates have been shown to be an effective method for forming new carbon-nitrogen bonds under mild conditions. organic-chemistry.org Future research could explore similar catalytic systems for the transformation of this compound, potentially leading to the synthesis of novel functionalized molecules.

Another avenue of investigation lies in the development of catalysts for the synthesis of carbamates from this compound and other reagents. For example, novel catalytic methods for the oxidative alkoxycarbonylation of amines in the presence of platinum group metals have been reported for the synthesis of various carbamates. acs.org Adapting such catalytic systems to utilize this compound could offer efficient and selective routes to new chemical entities.

The development of electrocatalytic methods also presents an exciting frontier. Electrocatalysis can offer a more sustainable approach to chemical synthesis by avoiding the use of harsh reagents. Recent studies have demonstrated the electrocatalytic synthesis of carbamates from CO2 and amines, highlighting the potential for greener synthetic routes. acs.org Investigating the electrochemical behavior of this compound could unveil new catalytic transformations and synthetic pathways.

Table 1: Potential Catalytic Applications for this compound

| Catalytic Approach | Potential Transformation of this compound | Potential Products |

| Transition Metal Catalysis | Cross-coupling with various nucleophiles and electrophiles | Functionalized carbamates, heterocycles |

| Oxidative Carbonylation | Reaction with amines and carbon monoxide | Novel carbamate derivatives |

| Electrocatalysis | Electrochemical synthesis of new compounds | Diverse functional molecules |

Integration with Sustainable Chemistry Principles

The principles of sustainable or "green" chemistry are increasingly guiding the direction of chemical research and development. This compound, with its functional groups, offers several opportunities for integration with these principles.

A key principle of green chemistry is the use of renewable feedstocks. While the industrial synthesis of this compound may currently rely on petrochemical sources, future research could focus on developing bio-based synthetic routes. The use of plant-based extracts as reducing, capping, and stabilizing agents in the synthesis of nanoparticles is a growing area of green chemistry, and similar principles could be applied to the synthesis of organic molecules like this compound. mdpi.commdpi.comresearchgate.netkfupm.edu.sa

Another core principle is the design of energy-efficient processes. The development of catalytic reactions that proceed under mild conditions, as discussed in the previous section, directly aligns with this goal. By minimizing the energy input required for chemical transformations involving this compound, its environmental footprint can be significantly reduced.

Furthermore, the concept of atom economy, which seeks to maximize the incorporation of all materials used in a process into the final product, is central to green chemistry. Designing synthetic pathways that utilize this compound with high atom economy will be a crucial aspect of its sustainable application. This could involve developing cascade reactions where multiple bonds are formed in a single step, minimizing waste generation.

The use of environmentally benign solvents is another important consideration. Research into controlled polymer synthesis in bio-based solvents is gaining traction and could be applied to reactions involving this compound to reduce reliance on traditional volatile organic compounds. nih.gov

Mechanistic Insights into Complex Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing more efficient synthetic routes. For this compound, both experimental and computational studies will be crucial in elucidating the complex pathways of its reactions.

Experimental mechanistic studies, such as kinetic analysis and isotope labeling, will also be essential. These techniques can provide empirical evidence to support or refute proposed reaction pathways. For instance, understanding the mechanism of hydrazine-induced chemical reduction of graphene oxide has been advanced through a combination of experimental and theoretical approaches. arxiv.org Applying such methods to the reactions of this compound will be key to unraveling its chemical behavior.

Investigating the role of catalysts in modulating reaction pathways will be another important research direction. For example, in carbonazidate-initiated cascade reactions, the choice of catalyst can significantly impact the reaction outcome. researchgate.netnih.gov Detailed mechanistic studies on the catalytic transformations of this compound will enable the rational design of catalysts to achieve desired selectivity and efficiency.

Advanced Materials with Precisely Engineered Properties

The unique chemical structure of this compound, featuring both a hydroxyl group and a carbazate moiety, makes it an attractive building block for the synthesis of advanced materials with tailored properties.

One of the most promising applications is in the field of polymer chemistry. The hydroxyl group can serve as a site for polymerization, allowing for the incorporation of the carbazate functionality into polymer backbones or as pendant groups. For instance, hydroxyl-functional polymers are widely used in coatings, adhesives, and biomedical applications. rsc.orgresearchgate.netpolysciences.com The presence of the carbazate group could impart unique properties to these polymers, such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions.

The synthesis of functional polymers through the polymerization of monomers derived from natural products is a growing area of research aimed at creating more sustainable materials. rsc.org this compound could potentially be derived from bio-based sources and used as a monomer in the synthesis of novel polymers. Furthermore, polymers based on cyclic carbonates, which share some structural similarities with carbamates, are being explored for a range of sustainable applications. nih.govresearchgate.netresearchgate.net

The carbazate group itself can be a precursor to other functional groups, offering a platform for post-polymerization modification. This would allow for the creation of a library of functional polymers from a single parent polymer, each with precisely engineered properties for specific applications. For example, the Kabachnik-Fields reaction has been used to introduce functional groups into polymers, leading to materials with applications as heavy metal adsorbents and flame retardants. mdpi.com

The development of advanced ceramics from polymeric precursors is another area where this compound could find application. researchgate.net By incorporating this compound into polymer precursors, it may be possible to create novel ceramic materials with unique compositions and properties upon pyrolysis.

Table 2: Potential Advanced Materials Derived from this compound

| Material Class | Potential Synthesis Strategy | Potential Properties and Applications |

| Functional Polymers | Polymerization via the hydroxyl group | Enhanced thermal stability, tunable solubility, metal-coordinating polymers, biomedical materials |

| Sustainable Polymers | Use as a bio-based monomer | Biodegradable materials, renewable plastics |

| Post-functionalized Polymers | Modification of the carbazate group | Materials with tailored functionalities for sensing, catalysis, or drug delivery |

| Advanced Ceramics | Incorporation into polymeric precursors | Novel ceramic compositions with unique thermal and mechanical properties |

Q & A

Q. How can 2-hydroxypropyl carbazate be synthesized and characterized in academic research?

- Methodological Answer : this compound is synthesized via condensation reactions between carbazate derivatives and aldehydes or ketones under mild conditions. For example, phenylcarbazate reacts with 2-thiophene aldehyde at room temperature without acid catalysis to form hydrazone intermediates . Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm structural integrity and elemental analysis to verify purity. For instance, the synthesis of tert-butyl carbazate derivatives includes H NMR peaks at δ5.65 (CH=) and δ3.74–3.65 (CHOH), with elemental analysis confirming C, H, and N content .

Q. What experimental challenges arise when synthesizing hydrazone derivatives using this compound?

- Methodological Answer : Challenges include reactivity limitations with sterically hindered nucleophiles (e.g., cyclopropylamine) and temperature-dependent reaction efficiency. For example, reactions with cyclopropylamine require heating to proceed quantitatively, whereas room-temperature conditions yield no product . Substitution effects on carbazates also impact yields: tert-butyl carbazate improves isolated yields (40%) compared to phenyl carbazate (5%) due to reduced steric hindrance .

Advanced Research Questions

Q. How does substitution on the carbazate group influence reaction efficiency in multi-step syntheses?

- Methodological Answer : Substituents on carbazates affect reaction scope and yield in sequences like the aza-diketopiperazine (DKP) formation. For example, allylamine reacts efficiently with diverse carbazates (e.g., aromatic, aliphatic) in one-pot reactions, with yields remaining consistent (60–80%) despite varying electronic or steric profiles. This tolerance is attributed to the nucleophile’s flexibility and the carbazate’s role as a transient intermediate .

Q. What computational methods are employed to simulate IR spectra of carbazate derivatives?

- Methodological Answer : Semi-empirical methods (e.g., AM1, PM3, MNDO) enable normal mode analysis for IR spectral simulations. For example, S-benzyl dithiocarbazate Schiff bases were analyzed using these methods, with simulated spectra matching experimental data for key functional groups (e.g., C=O, N–H stretches) . Computational packages like Gaussian or ORCA can optimize molecular geometries and predict vibrational modes for structural validation.

Q. How does this compound enhance mechanical and thermal properties in nanocomposites?

- Methodological Answer : Incorporation of this compound into polyvinyl alcohol (PVA) reduces crystallinity by disrupting hydrogen bonding networks, as shown by XRD diffraction angle weakening (e.g., from 19.5° to broader peaks). Simultaneously, carbazate groups form new hydrogen bonds with graphene oxide (GO), enhancing tensile elongation (150% vs. 80% for pure PVA) and Young’s modulus (2.1 GPa vs. 1.5 GPa) . In situ reduction of GO within the matrix further improves electrical conductivity by 3 orders of magnitude .

Q. What analytical techniques confirm the formation of carbazate intermediates in reaction mechanisms?

- Methodological Answer : Time-dependent H NMR spectroscopy tracks intermediate formation. For example, mixing o-phthalaldehyde (OPA) with ethyl carbazate generates an intermediate (IHBA) with distinct peaks at δ5.67 and δ5.45 ppm. Gradual dehydration to hydrazone is monitored via peak intensity changes over 24 hours . High-resolution mass spectrometry (HRMS) and GC-TEA (thermal energy analysis) are also used for nitroso derivative detection .

Q. How do hydrogen bonding networks affect the structural stability of carbazate derivatives?

- Methodological Answer : X-ray crystallography reveals hydrogen-bonded infinite chains in carbazate derivatives. For tert-butyl carbazate, four independent molecules form orthogonal pairs linked via N–H···O bonds (2.8–3.0 Å), stabilizing the crystal lattice . Such networks influence solubility and thermal stability, with differential scanning calorimetry (DSC) showing melting points >150°C for hydrogen-bond-rich structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.